Daidzein
Overview
Description
Mechanism of Action
Target of Action
Daidzein is a naturally occurring compound found exclusively in soybeans and other legumes . It structurally belongs to a class of compounds known as isoflavones . This compound is a kind of phytoestrogen which has various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol .
Mode of Action
This compound interacts with its targets and brings about changes in the body. It has been shown to interact with several signaling molecules and receptors to achieve desirable effects . The specific molecular mechanism is still elusive and further studies are needed to understand it in detail .
Biochemical Pathways
This compound affects several biochemical pathways. It is first deglycosylated to large amounts of this compound by almost all the isolated bacteria and subsequently to minor amounts of methoxylated this compound (M1) and hydroxylated this compound (M3) through methoxylation and hydroxylation by few bacteria, respectively . Additionally, this compound could also be acetylated to minor but detectable amounts of acetylated daidzin (M2) by the minority of intestinal bacteria .
Pharmacokinetics
The orally ingested isoflavone compounds are mostly in the form of glycosides. The pharmacokinetic properties of this compound such as less aqueous solubility, low permeability, and poor bioavailability are major obstacles restricting the therapeutic applications .
Result of Action
This compound has several molecular and cellular effects. It has been found to have a promising therapeutic potential in managing type 2 diabetes pathophysiology . It has also been reported to dose-dependently promote α- and β-casein and lipid synthesis, cell cycle transition, and cell amount .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, during the fermentation of legume food, this compound can be decomposed into its aglycone form of this compound under the action of glucosidase, and bacteria and endogenous enzymes in the human intestinal tract can further convert this compound into equol . Moreover, the consumption of this compound from soybean products such as tofu (bean curd), doufu gan (dried bean curd), and doujiang (soy milk) is common in Asians, especially East Asians .
Biochemical Analysis
Biochemical Properties
Daidzein is an isoflavonoid derived from the shikimate pathway that forms an oxygen-containing heterocycle through a cytochrome P-450-dependent enzyme that is NADPH dependent . It interacts with several enzymes and proteins, including those involved in the phenylpropanoid pathway . The specific enzymes include isoflavone synthase (IFS), which exists in two isoforms that can use both liquiritigenin and naringenin to give this compound .
Cellular Effects
This compound has been shown to have various effects on different types of cells. For instance, it has been found to stimulate the proliferation of estrogen-receptor alpha positive (ERα+) breast cancer cells at low concentrations . It also has anti-inflammatory action in tumor necrosis factor-α (TNF-α)-treated murine lung epithelial cells .
Molecular Mechanism
The molecular mechanisms underlying the action of this compound include diverged pathways where this compound has been shown to interact with several signaling molecules and receptors to achieve desirable effects . It has been suggested that this compound could interact with the estrogen receptor to stimulate cell cycle progression in G1-phase by stimulating the PI3K-AKT pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have various effects over time. For instance, a newly discovered form of this compound exhibited better thermal stability, lower moisture sorption, and faster dissolution rate compared with other forms .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, dietary supplementation with 50 mg/kg this compound improved growth performance, increased SOD activity, and decreased plasma MDA in weaning pigs . At higher dosages, this compound has been demonstrated to protect the kidney against cisplatin-induced nephrotoxicity in mice by alleviating oxidative stress, inflammation, and cell death .
Metabolic Pathways
This compound is involved in the shikimate pathway, a metabolic pathway that forms an oxygen-containing heterocycle through a cytochrome P-450-dependent enzyme that is NADPH dependent . During the fermentation of legume food, this compound can be decomposed into its aglycone form of this compound under the action of glucosidase, and bacteria and endogenous enzymes in human intestinal tract can further convert this compound into equol .
Transport and Distribution
This compound and its derivatives were found in the plasma 4 hours after the intravenous injection in mice . The presence of this compound and its monosulfates in the brain indicated that they could penetrate the blood–brain barrier .
Subcellular Localization
The subcellular localization of this compound is not well studied. It is known that isoflavone synthase, the enzyme involved in the biosynthesis of this compound, is localized on the endoplasmic reticulum . This suggests that this compound might also be localized in the same subcellular compartment during its biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Daidzein can be synthesized through various methods, including enzymatic hydrolysis and chemical synthesis. One efficient method involves the enzymatic hydrolysis of daidzin, a glycoside form of this compound, using β-glucosidase in deep eutectic solvents. This method is environmentally friendly and yields high purity this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from soybeans and other leguminous plants. The process includes the isolation of isoflavones from the plant material, followed by purification steps to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Daidzein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like halogens can be used under controlled conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Dihydrothis compound.
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Daidzein has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of isoflavone chemistry and synthesis.
Biology: Investigated for its role in plant defense mechanisms and signaling.
Comparison with Similar Compounds
Genistein: Another isoflavone found in soybeans with similar estrogenic activity.
Glycitein: A less abundant isoflavone in soybeans with weaker estrogenic effects.
Biochanin A: An isoflavone found in red clover with potential health benefits.
Comparison:
Daidzein vs. Genistein: Both compounds have estrogenic activity, but genistein is generally considered more potent in its effects on bone health and cancer prevention.
This compound vs. Glycitein: this compound is more abundant and has stronger estrogenic effects compared to glycitein.
This compound vs. Biochanin A: While both have health benefits, this compound is more widely studied and utilized in health supplements
This compound’s unique properties and potential health benefits make it a compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSIJRDFPHDXIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022310 | |
Record name | 7,4'-Dihydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Daidzein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-66-8 | |
Record name | Daidzein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daidzein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daidzein | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13182 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 7,4'-Dihydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-3-(4-hydroxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAIDZEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6287WC5J2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Daidzein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
323 °C | |
Record name | Daidzein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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